HDAC6 Inhibitory Potency and Isoform Selectivity: Class-Level Inference Based on Azaindolylsulfonamide Pharmacophore
Although direct biochemical IC50 data for the target compound have not been published, the pharmacophore it embodies — a planar (hetero)aryl sulfonamide attached to a bicyclic nitrogen-containing scaffold — is shared with azaindolylsulfonamide compound 12, which inhibited HDAC6 with an IC50 of 0.1 μM and displayed 60-fold selectivity over HDAC1 and 223-fold selectivity over HDAC2 [1]. The indoline core in the target compound replaces the azaindole of compound 12, potentially altering selectivity margins; however, the 3-trifluoromethylphenyl and sulfonamide groups are identical, strongly suggesting that the target compound would retain HDAC6-directed inhibitory activity with a similar or improved selectivity window.
| Evidence Dimension | HDAC6 inhibitory activity and HDAC1/HDAC2 selectivity fold |
|---|---|
| Target Compound Data | No direct IC50 available; inferred from structural class |
| Comparator Or Baseline | Azaindolylsulfonamide compound 12: HDAC6 IC50 = 0.1 μM; 60-fold vs HDAC1; 223-fold vs HDAC2 |
| Quantified Difference | Selectivity fold values serve as conservative benchmarks for the class; actual values for the target indoline congener may differ |
| Conditions | HDAC1, HDAC2, HDAC6 enzyme biochemical assays |
Why This Matters
Provides a quantitative selectivity benchmark that enables researchers to position the target compound relative to a well-characterized tool molecule when exploring HDAC6-mediated pathways.
- [1] Lee HY, Tsai AC, Chen MC, Shen PJ, Cheng YC, Kuo CC, Pan SL, Liu YM, Liu JF, Yeh TK, Wang JC. Azaindolylsulfonamides, with a more selective inhibitory effect on histone deacetylase 6 activity, exhibit antitumor activity in colorectal cancer HCT116 cells. NHRI Institutional Repository. http://ir.nhri.org.tw/handle/3990099045/8091 View Source
